

Technical Guide: N-Terminal Capping with 2-(tert-Butoxycarbonylethylamino)propionic acid

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Compound of Interest

Compound Name:	2-(tert-Butoxycarbonylethylamino)propionic acid
CAS No.:	220493-83-4
Cat. No.:	B2972716

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Introduction & Mechanistic Insight

2-(tert-Butoxycarbonylethylamino)propionic acid is a specialized amino acid derivative used to introduce a Carboxyethyl (CE) modification to the N-terminus of a peptide. Unlike standard acetylation or PEGylation, this modification provides a unique chemical handle that can be tuned for solubility, stability, or further conjugation.

Chemical Identity[1]

- IUPAC Name:
-(3-tert-butoxy-3-oxopropyl)-L-alanine
- Common Name:
-CE(Bu)-Ala-OH

- Structure: A propionic acid (alanine) backbone where the

-amino group is alkylated with a tert-butyl protected carboxyethyl group (

BuOOC-CH

-CH

-).
- Functionality:
 - Protease Resistance: The resulting secondary amine at the N-terminus (

-alkylated peptide bond) creates significant steric hindrance, blocking the action of
aminopeptidases (e.g., DPP-IV).
 - Tunable Charge:
 - Protected State: Hydrophobic cap (

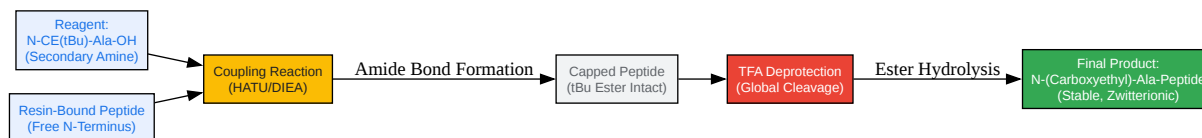
Bu ester) for membrane permeability.
 - Deprotected State: Zwitterionic terminus (secondary amine + free carboxyl) enhances
aqueous solubility and prevents aggregation.
 - Bio-Orthogonal Handle: The deprotected carboxyl group serves as an attachment point for
PROTAC linkers, fluorophores, or cyclization (head-to-tail).

Mechanism of Action

The "capping" reaction involves coupling the carboxylic acid of the reagent to the N-terminal amine of the resin-bound peptide. Upon global deprotection (TFA), the

Bu ester is hydrolyzed, yielding the

-(2-carboxyethyl)-alanyl terminus.



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Figure 1: Mechanistic workflow of N-terminal capping with N-CE(tBu)-Ala-OH.

Experimental Protocol

Reagent Preparation & Handling

Critical Note: The reagent contains both a secondary amine and a carboxylic acid. While the steric bulk and the ester group reduce reactivity, self-polymerization can occur if activated in the absence of the target peptide. Always activate in situ.

- Reagent: **2-(tert-Butoxycarbonylethylamino)propionic acid** (Store at -20°C, desiccated).
- Solvent: Anhydrous DMF or NMP.
- Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt for coupling secondary amino acids due to higher reactivity.
- Base: DIEA (N,N-Diisopropylethylamine).

Solid Phase Coupling Protocol

This protocol assumes a standard Fmoc-SPPS workflow on polystyrene or PEG-based resin.

Step 1: N-Terminal Deprotection

- Wash resin with DMF (3 x 1 min).
- Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group from the N-terminal amino acid.

- Crucial Wash: Wash extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine. Residual secondary amine (piperidine) will compete for the activated ester.

Step 2: Coupling of the Cap

- Stoichiometry: Use 3-5 equivalents of the capping reagent relative to resin loading.
- Activation Cocktail:
 - Reagent: 5.0 eq
 - HATU: 4.9 eq (Slight deficit to prevent capping with HATU adducts)
 - DIEA: 10.0 eq
- Procedure:
 - Dissolve the Reagent and HATU in minimal dry DMF.
 - Add DIEA immediately before adding to the resin.
 - Add the mixture to the resin-bound peptide.
 - Reaction Time: Shake/agitate for 2 to 4 hours at room temperature. The steric hindrance of the secondary amine requires longer coupling times than standard amino acids.
 - Monitoring: Perform a Chloranil test (for secondary amines) or cleavage of a small aliquot for LC-MS verification. The Kaiser test may yield false negatives/positives depending on the specific N-terminus.

Step 3: Washing & Capping (Optional)

- Drain and wash with DMF (5 x 1 min).
- (Optional) Perform a standard acetylation step (Acetic Anhydride/DIEA) to cap any unreacted N-terminal amines, ensuring high purity of the final sequence.

Step 4: Global Deprotection & Cleavage

- Wash resin with DCM (3 x 1 min) and dry under nitrogen.
- Treat with Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5) for 2-3 hours.

- Note: The

Bu ester on the carboxyethyl group is acid-labile and will cleave concurrently with side-chain protecting groups, yielding the free carboxylic acid.

- Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Analysis & Quality Control

Expected Mass Shift

When verifying the identity of the capped peptide by LC-MS, calculate the mass shift added to the N-terminal amino acid.

State	Added Moiety Formula	Mass Addition (Monoisotopic)
Reagent (Intact)	C	(Reagent MW: ~217.26 Da)
	H	
	NO	
Coupled (Protected)	-C	+171.13 Da (approx)
	H	
	NO-CH	
	CH	
Final (Deprotected)	COOtBu	+115.06 Da
	-C	
	H	
	NO-CH	
	CH	
	COOH	

Note: The net addition to the peptide N-terminus after deprotection is the Carboxyethyl-Alanyl group (C

H

NO

residue mass).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Coupling Efficiency	Steric hindrance of the N-terminus or the reagent.	Use HATU/HOAt at 50°C for 1 hour (microwave assisted) or double couple (2 x 2h).
Polymerization of Reagent	Activation of reagent in absence of resin.	Mix activators and reagent immediately before adding to the resin. Do not pre-activate for >1 min.
Incomplete tBu Removal	"Scavenger quenching" or insufficient acid strength.	Ensure cleavage cocktail has at least 90% TFA. Extend cleavage time to 4 hours if needed.
Aggregation	Hydrophobic nature of the protected cap.	Use "Magic Mixture" (DCM/DMF/NMP) during coupling or switch to ChemMatrix resin.

Applications in Drug Development

Stability Enhancement

The introduction of the N-(2-carboxyethyl) group creates a secondary amine linkage. This modification is highly effective at blocking aminopeptidases, which require a primary amine for substrate recognition.

- Application: Oral peptide delivery candidates where gastric stability is critical.

PROTAC & Conjugate Linkers

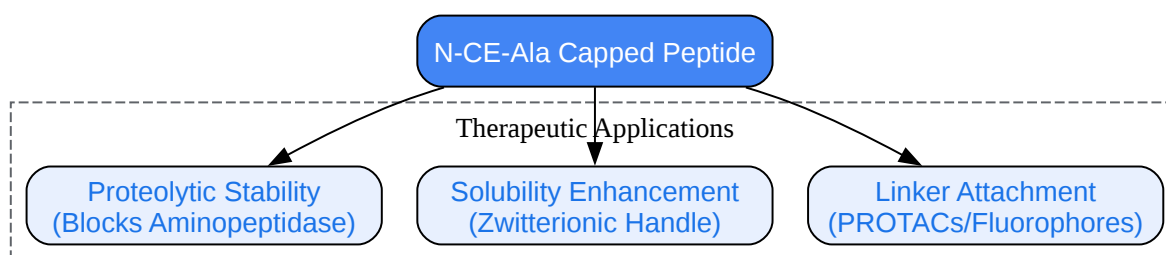
The free carboxyl group exposed after deprotection serves as an ideal handle for orthogonal conjugation.

- Workflow:
 - Synthesize Peptide with N-CE-Ala cap.

- Cleave and Purify.
- React the N-terminal COOH with a heterobifunctional linker (e.g., amine-PEG-azide) using solution-phase chemistry.
- Conjugate to E3 ligase ligand or warhead.

Solubility Tuning

The Zwitterionic Motif (Secondary amine cation + Carboxylate anion) at neutral pH mimics the hydration shell of polar amino acids, preventing aggregation of hydrophobic sequences.



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Figure 2: Strategic applications of N-CE-Ala capping in peptide drug design.

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